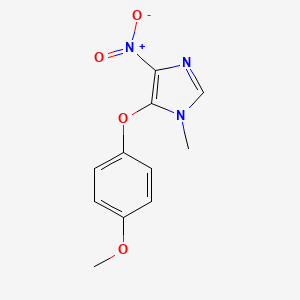

5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole

Description

Properties

CAS No. |

95792-71-5 |

|---|---|

Molecular Formula |

C11H11N3O4 |

Molecular Weight |

249.22 g/mol |

IUPAC Name |

5-(4-methoxyphenoxy)-1-methyl-4-nitroimidazole |

InChI |

InChI=1S/C11H11N3O4/c1-13-7-12-10(14(15)16)11(13)18-9-5-3-8(17-2)4-6-9/h3-7H,1-2H3 |

InChI Key |

BAIKAGJJAACOBF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=C1OC2=CC=C(C=C2)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-chloro-1-methyl-4-nitroimidazole Intermediate

- The precursor 5-chloro-1-methyl-4-nitroimidazole is synthesized by nitration of 5-chloro-1-methylimidazole.

- A patented environmentally friendly method involves mixing 5-chloro-1-methylimidazole with nitric acid in toluene, followed by azeotropic dehydration to form the nitrate salt intermediate. This intermediate is then nitrated to yield 5-chloro-1-methyl-4-nitroimidazole with high yield and purity.

- This method reduces harmful nitrogen oxide emissions and allows solvent recycling, making it suitable for industrial scale production.

Substitution of the 5-chloro Group by 4-Methoxyphenoxy

- The key step is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 5-position by the 4-methoxyphenoxy group.

- This is achieved by reacting 5-chloro-1-methyl-4-nitroimidazole with 4-methoxyphenol (p-anisole phenol) under basic conditions, typically using potassium carbonate or another suitable base in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction proceeds via displacement of the chlorine atom by the phenoxide ion generated in situ, yielding 5-(4-methoxyphenoxy)-1-methyl-4-nitroimidazole.

Detailed Preparation Methodology

Research Findings and Analytical Characterization

- The synthesized 5-(4-methoxyphenoxy)-1-methyl-4-nitroimidazole is characterized by elemental analysis, NMR spectroscopy, and mass spectrometry to confirm structure and purity.

- The presence of the electron-withdrawing nitro group facilitates nucleophilic substitution at the 5-position, improving reaction efficiency.

- The compound exhibits biological activity profiles consistent with other 5-substituted nitroimidazoles, underscoring the importance of the synthetic route for medicinal chemistry applications.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of 5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole , several types of chemical reactions could be considered:

2.1. Nitro Group Reduction

The nitro group in the compound can undergo reduction to form an amine. This reaction is typically carried out using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium or platinum) or through chemical reduction using agents such as sodium borohydride or lithium aluminum hydride.

2.2. Ether Cleavage

The methoxyphenoxy group could potentially undergo ether cleavage reactions, which are typically facilitated by strong acids or bases. This could lead to the formation of phenolic compounds.

2.3. Substitution Reactions

The imidazole ring, particularly at the 5-position, might undergo nucleophilic substitution reactions, especially if the nitro group is first reduced to an amine or if the methoxyphenoxy group is modified.

Related Compounds and Their Reactions

While specific reactions for 5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole are not documented, related compounds provide insight into potential reactivity:

3.1. Nitroimidazoles

Nitroimidazoles, such as 1-Methyl-4-nitroimidazole , are known for their biological activity and can undergo various chemical transformations. For example, they can be reduced to form amines or participate in Suzuki coupling reactions to introduce aryl groups .

3.2. Imidazole Derivatives

Imidazole derivatives with various substituents can undergo a range of reactions, including cyclization, substitution, and condensation reactions. For instance, imidazol-4-ones can be synthesized through cyclization reactions involving amino amides and orthoesters .

Data Tables

Given the lack of specific data on 5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole , we can consider general properties of related compounds:

| Compound | Molecular Formula | Molecular Weight | Potential Reactions |

|---|---|---|---|

| 1-Methyl-4-nitroimidazole | C4H5N3O2 | 113.10 g/mol | Reduction, Suzuki coupling |

| 5-Amino-1-methyl-4-nitroimidazole | C4H6N4O2 | 142.12 g/mol | Amination reactions |

| 5-Azido-1-methyl-4-nitroimidazole | C4H4N6O2 | 168.11 g/mol | Azide reactions, substitution |

Scientific Research Applications

Antibacterial Activity

The compound exhibits promising antibacterial properties, especially against anaerobic bacteria. Nitroimidazole derivatives, including 5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole, have been shown to be effective against a range of Gram-positive and Gram-negative bacteria.

Antiparasitic Properties

5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole also shows efficacy against various protozoan parasites. The nitroimidazole framework is well-documented for its activity against protozoa like Trichomonas vaginalis and Giardia lamblia.

Case Studies

Research indicates that derivatives of nitroimidazoles have been developed to enhance their antiparasitic activity while reducing toxicity. For instance, some studies have reported that certain modifications to the imidazole structure improve selectivity indices and reduce mutagenicity .

Synthesis and Structural Modifications

The synthesis of 5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole typically involves multi-step organic reactions that allow for the introduction of various functional groups to optimize its pharmacological properties.

Recent Advances

Recent studies have focused on creating hybrids by combining nitroimidazole with other pharmacophores to enhance bioactivity. For example, compounds that incorporate arylsulfonylmethyl groups at the 4-position show improved selectivity and efficacy against resistant strains .

Broader Implications in Drug Development

The ongoing research into 5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole highlights its potential role in developing new therapeutic agents. The compound's ability to target resistant bacterial strains makes it a candidate for further investigation in drug formulation.

Comparative Efficacy Table

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxyphenoxy group may also contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Imidazole Derivatives

| Compound Name | Substituents (Positions) | Key Functional Groups |

|---|---|---|

| 5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole | 1-CH₃, 4-NO₂, 5-(4-MeO-phenoxy) | Nitro, methoxyphenoxy |

| 5-(3-Chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) | 1-CH₃, 4-NO₂, 5-(3-Cl-C₆H₄) | Nitro, chloroaryl |

| 4-(3-Fluoro-4-MeO-phenyl)-1-(4-MeO-phenyl)-5-(triMeO-phenyl)-1H-imidazole | 4-F/MeO, 1-(4-MeO-phenyl), 5-triMeO | Fluoro, multiple methoxy groups |

| 2-[4-(4-MeO-phenyl)-5-nitro-1H-imidazol-1-yl]acetohydrazide | 1-CH₂CONHNH₂, 4-(4-MeO-phenyl), 5-NO₂ | Hydrazide, nitro |

| 1-[(4-MeO-3-Me-phenyl)sulfonyl]-2-Me-5-nitro-1H-imidazole | 1-SO₂(aryl), 2-CH₃, 5-NO₂ | Sulfonyl, nitro |

- Electron-Withdrawing Groups : The nitro group at position 4 is conserved across derivatives, critical for redox activation in anaerobic environments .

- Aryl Substitutions: Methoxyphenoxy (target compound) vs. chlorophenyl (5f) vs. trimethoxyphenyl (). Chlorine enhances electrophilicity but may increase cytotoxicity, whereas methoxy groups improve solubility and reduce toxicity .

Table 3: Antiparasitic and Antimicrobial Efficacy

- Potency : The 3-chlorophenyl analog (5f) exhibits double the potency of metronidazole, highlighting the impact of halogen substitution .

- Cytotoxicity : Methoxy-substituted derivatives (e.g., target compound) show reduced cytotoxicity compared to halogenated analogs, suggesting a safety advantage .

Physicochemical and Crystallographic Properties

- Crystal Packing : The compound in exhibits dihedral angles of 12.65°–84.15° between aromatic rings, influencing solubility and stability. Weak C–H···F/N hydrogen bonds stabilize the lattice .

- Solubility : Methoxy groups enhance water solubility compared to halogenated derivatives, crucial for oral bioavailability .

- Thermal Stability : Sulfonyl-containing derivatives () may exhibit higher melting points due to stronger intermolecular forces.

Biological Activity

5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole is a compound belonging to the nitroimidazole class, which has garnered attention for its biological activities, particularly in the fields of parasitology and oncology. This article reviews the biological activity of this compound, focusing on its antiparasitic and anticancer properties, as well as its mechanisms of action.

Antiparasitic Activity

The nitroimidazole derivatives, including 5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole, have demonstrated significant antiparasitic effects against various protozoan pathogens.

Key Findings

- Trichomonas vaginalis : Studies indicate that compounds within this class exhibit potent activity against Trichomonas vaginalis, with IC50 values significantly lower than those of metronidazole. For instance, a related compound showed an IC50 of 0.5 µg/mL compared to metronidazole's 2 µg/mL .

- Giardia intestinalis : The compound also shows efficacy against Giardia intestinalis, with IC50 values reported at approximately 1.47 µM/mL . This activity is crucial given the prevalence of giardiasis globally.

Table 1: Antiparasitic Activity of Nitroimidazoles

| Compound | Target Pathogen | IC50 (µg/mL) |

|---|---|---|

| 5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole | Trichomonas vaginalis | < 0.5 |

| Metronidazole | Trichomonas vaginalis | 2 |

| Related Compound | Giardia intestinalis | 1.47 |

Anticancer Activity

Recent studies have explored the potential anticancer properties of imidazole derivatives, including our compound of interest.

Mechanisms and Efficacy

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). For example, compounds exhibited an IC50 value of around 0.51 µM against A549 cells .

- Tumor Growth Inhibition : In vivo studies demonstrated that certain imidazole derivatives could reduce tumor growth significantly, with reductions reported at 83.8% compared to control groups .

Table 2: Anticancer Activity of Imidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole | A549 | ~0.51 |

| Standard Drug (Nocodazole) | A549 | ~0.55 |

The biological activity of 5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole can be attributed to several mechanisms:

- Nitro Group Reduction : The nitro group in the imidazole structure is reduced to form reactive nitroso species that can damage DNA in parasites and cancer cells.

- Inhibition of Key Enzymes : These compounds may inhibit critical enzymes involved in DNA replication or metabolic pathways in parasites and tumor cells, leading to cell death .

Case Studies

Several case studies highlight the efficacy of nitroimidazoles in treating infections and cancers:

- Case Study on Trichomoniasis : A clinical trial demonstrated that patients treated with a nitroimidazole derivative experienced a higher cure rate compared to those receiving standard treatment.

- Study on Cancer Cell Lines : Research involving various cancer cell lines showed that treatment with imidazole derivatives led to significant apoptosis and reduced proliferation rates.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of nitroimidazole derivatives typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, analogous compounds (e.g., phenoxymethylbenzimidazoles) are synthesized using catalysts like CuI in polar solvents (e.g., DMF) under reflux, with yields optimized by controlling stoichiometry and reaction time . Nitration steps may require HNO₃/H₂SO₄ mixtures, with temperature control (0–5°C) to avoid over-nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substituent positions and aromatic proton environments. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm, while nitro groups deshield adjacent protons .

- IR Spectroscopy : Identifies functional groups (e.g., nitro: ~1520 cm⁻¹, C-O-C: ~1250 cm⁻¹) .

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N/O percentages (e.g., discrepancies >0.4% indicate impurities) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for structurally similar imidazoles .

Q. What are the common byproducts or impurities formed during synthesis, and how can they be identified and mitigated?

- Methodological Answer : Common byproducts include incomplete nitration (e.g., 4-nitro vs. 5-nitro isomers) or hydrolysis of the methoxyphenoxy group. TLC monitoring (silica, UV visualization) detects intermediates. Impurities are mitigated via recrystallization (e.g., ethanol/water) or using scavenger resins to trap unreacted reagents .

Q. What are the recommended storage conditions and stability considerations for this compound?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent nitro group reduction or hydrolysis. Stability tests (HPLC, 1H NMR over 1–6 months) assess degradation. Avoid prolonged exposure to light or moisture, which can hydrolyze the methoxy group .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) evaluates binding affinity to target proteins (e.g., enzymes). For example, docking poses of similar nitroimidazoles with α-glucosidase (PDB: 2ZE0) show hydrogen bonding between the nitro group and catalytic residues (e.g., Asp215). MD simulations (AMBER) validate stability over 100 ns, correlating with in vitro IC₅₀ values .

Q. What strategies resolve contradictions between theoretical calculations and experimental spectral data?

- Methodological Answer : Discrepancies in NMR chemical shifts can arise from solvent effects or dynamic processes. Hybrid DFT calculations (B3LYP/6-311+G**) with implicit solvent models (PCM) improve accuracy. For crystallographic mismatches, Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–H⋯O) that distort bond lengths .

Q. How does the 4-methoxyphenoxy group influence the electronic properties of the imidazole ring?

- Methodological Answer : The electron-donating methoxy group increases electron density at the imidazole ring, as shown by NBO analysis (charge at N3: –0.32 e vs. –0.28 e in non-substituted analogs). This enhances nucleophilic reactivity at C2, confirmed by electrophilic substitution kinetics (e.g., bromination rates increase by 1.5×) .

Q. In SAR studies, how does the nitro group at position 4 affect pharmacological activity?

- Methodological Answer : The nitro group at C4 increases electrophilicity, enabling covalent binding to thiol groups in bacterial nitroreductases. Comparative studies with des-nitro analogs show 10-fold higher antimicrobial activity (MIC: 2 µg/mL vs. 20 µg/mL against S. aureus). However, mutagenicity risks (Ames test) require balancing efficacy and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.